Cas no 22029-44-3 (1,2-Ethanediamine,N1-(2-aminoethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-)

1,2-Ethanediamine,N1-(2-aminoethyl)-N2-[2-[(phenylmethyl)amino]ethyl]- structure
22029-44-3 structure
Product Name:1,2-Ethanediamine,N1-(2-aminoethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
CAS No:22029-44-3
MF:C13H24N4
MW:236.356462478638
CID:288747
PubChem ID:89160
Update Time:2025-04-19

1,2-Ethanediamine,N1-(2-aminoethyl)-N2-[2-[(phenylmethyl)amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-(2-aminoethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
    • N'-[2-[2-(benzylamino)ethylamino]ethyl]ethane-1,2-diamine
    • AC1L3H9M
    • AC1Q4U1H
    • AG-E-60890
    • AR-1J7647
    • CTK4E8328
    • EINECS 244-734-1
    • N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine
    • N-(2-AMINOETHYL)-N'-[2-(BENZYLAMINO)ETHYL]ETHYLENEDIAMINE
    • N-benzyl-triethylenetetramine
    • SureCN4909407
    • NS00027029
    • 22029-44-3
    • DTXSID00176496
    • N-(2-Aminoethyl)-N-[2-(benzylamino)ethyl]ethylenediamine
    • SCHEMBL4909407
    • Inchi: 1S/C13H24N4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,15-17H,6-12,14H2
    • InChI Key: XXOQMYGARAONKF-UHFFFAOYSA-N
    • SMILES: N(CCNCCN)CCNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.20032
  • Monoisotopic Mass: 236.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 10
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.006
  • Boiling Point: 387.6°Cat760mmHg
  • Flash Point: 222.1°C
  • Refractive Index: 1.536
  • PSA: 62.11
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